3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile
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Overview
Description
3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile is a chemical compound known for its role as an inhibitor of glutathione peroxidase 4 (GPX4). This compound is significant in the study of ferroptosis, a type of programmed cell death dependent on iron and characterized by the accumulation of lipid peroxides . It has been widely used in scientific research, particularly in cancer studies, due to its ability to selectively induce ferroptosis in tumor cells carrying oncogenic RAS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile involves multiple steps, starting from commercially available precursors. One common synthetic route includes the use of an ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters . The process begins with the allylic oxidation of cyclohexene-1-nitrile, followed by stereoselective reduction steps to achieve the desired configuration .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts, such as unspecific peroxygenases (UPOs), has been explored to enhance the efficiency and selectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, to form derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxides and reducing agents such as hydrogen gas in the presence of a catalyst . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
Scientific Research Applications
3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of 3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile involves the inhibition of glutathione peroxidase 4 (GPX4), leading to the accumulation of lipid peroxides and the induction of ferroptosis . This process is selective for tumor cells carrying oncogenic RAS, making it a valuable tool in cancer research . The compound also interacts with other molecular targets and pathways, including the mammalian target of rapamycin (mTOR) signaling pathway .
Comparison with Similar Compounds
Similar Compounds
RSL3: Another GPX4 inhibitor with similar properties and applications.
Sulfasalazine: Known for its ability to induce ferroptosis by inhibiting system xc-.
Uniqueness
3-[(1S,3R)-3-Hydroxycyclopentyl]-1H-indole-5-carbonitrile is unique due to its specific stereochemistry and high selectivity for GPX4 inhibition . This selectivity makes it particularly useful in studies of ferroptosis and its potential therapeutic applications .
Properties
CAS No. |
676170-12-0 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-[(1S,3R)-3-hydroxycyclopentyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c15-7-9-1-4-14-12(5-9)13(8-16-14)10-2-3-11(17)6-10/h1,4-5,8,10-11,16-17H,2-3,6H2/t10-,11+/m0/s1 |
InChI Key |
APNAUPOSWKEISV-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1C2=CNC3=C2C=C(C=C3)C#N)O |
Canonical SMILES |
C1CC(CC1C2=CNC3=C2C=C(C=C3)C#N)O |
Origin of Product |
United States |
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